(R)-2-benzhydrylpyrrolidine

Catalog No.
S766269
CAS No.
22348-31-8
M.F
C17H19N
M. Wt
237.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-benzhydrylpyrrolidine

CAS Number

22348-31-8

Product Name

(R)-2-benzhydrylpyrrolidine

IUPAC Name

(2R)-2-benzhydrylpyrrolidine

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

InChI

InChI=1S/C17H19N/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15/h1-6,8-11,16-18H,7,12-13H2/t16-/m1/s1

InChI Key

OXOBKZZXZVFOBB-MRXNPFEDSA-N

SMILES

C1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

C1C[C@@H](NC1)C(C2=CC=CC=C2)C3=CC=CC=C3

Asymmetric Synthesis:

Due to its chirality, (R)-(+)-2-(Diphenylmethyl)pyrrolidine can be employed as a chiral auxiliary or ligand in asymmetric synthesis reactions. These reactions involve the creation of new molecules with a specific handedness, crucial in developing pharmaceuticals and other chiral drugs. The compound's ability to induce chirality in reaction products makes it a valuable tool for researchers in synthetic organic chemistry [1].

Source

[1] Sigma-Aldrich, "(R)-(+)-2-(Diphenylmethyl)pyrrolidine 97,"

Catalysis:

(R)-(+)-2-(Diphenylmethyl)pyrrolidine can be used as a chiral catalyst in various chemical reactions. By selectively activating one enantiomer over another, it can accelerate reaction rates and improve the efficiency and yield of desired products. This property holds potential for applications in asymmetric catalysis research aimed at developing efficient and environmentally friendly synthetic processes [2].

Source

[2] ChemicalBook, "(R)-(+)-2-(DIPHENYLMETHYL)PYRROLIDINE | 22348-31-8,"

(R)-2-benzhydrylpyrrolidine is characterized by its molecular formula C17H19N and a molecular weight of 237.34 g/mol. It features a pyrrolidine ring substituted with a benzhydryl group, which contributes to its chiral nature. This compound is notable for its role as a solvating agent to determine the enantiomeric composition of chiral carboxylic acids through nuclear magnetic resonance analysis .

The compound is instrumental in various chemical transformations, particularly in asymmetric synthesis. It serves as a ligand in palladium-catalyzed reactions, enhancing the efficiency and selectivity of allylic alkylations . Additionally, (R)-2-benzhydrylpyrrolidine derivatives are used in 1,3-dipolar cycloadditions to sugar-derived enones, yielding enantiomerically pure products with defined stereochemistry.

The synthesis of (R)-2-benzhydrylpyrrolidine typically involves the nucleophilic addition of organomagnesium reagents to form highly hindered C2-symmetric trans-pyrrolidines. Various synthetic strategies include:

  • Ring Construction: Utilizing different cyclic or acyclic precursors to form the pyrrolidine ring.
  • Functionalization: Modifying preformed pyrrolidine rings to enhance biological activity or selectivity .

This compound finds applications in asymmetric synthesis and catalysis. It is utilized in the development of chiral ligands for various catalytic processes, particularly in pharmaceutical chemistry where optically active compounds are crucial for drug efficacy . Its ability to control stereochemistry makes it valuable in synthesizing complex organic molecules.

Studies have shown that (R)-2-benzhydrylpyrrolidine interacts with various biological targets due to its structural properties. The stereogenicity of the molecule allows it to bind selectively to enantioselective proteins, influencing its pharmacological profile . The spatial orientation of substituents on the pyrrolidine ring can significantly affect binding modes and biological outcomes.

(R)-2-benzhydrylpyrrolidine shares structural similarities with several compounds that also act as stimulants or chiral agents. Here are some notable comparisons:

Compound NameStructural FeaturesBiological Activity
Desoxy-DiphenylprolinolSimilar diphenylmethyl groupNorepinephrine-dopamine reuptake inhibitor
DesoxypipradrolStructurally related stimulantNorepinephrine-dopamine reuptake inhibitor
Proline DerivativesContains pyrrolidine ringVarious biological activities

Uniqueness of (R)-2-benzhydrylpyrrolidine

What sets (R)-2-benzhydrylpyrrolidine apart from these compounds is its specific stereochemistry and the resulting effects on its binding affinity and pharmacodynamics. Its applications in asymmetric synthesis and catalysis further enhance its uniqueness within this class of compounds.

Molecular Structure and Formula

(R)-2-benzhydrylpyrrolidine represents a chiral heterocyclic compound characterized by a five-membered pyrrolidine ring substituted with a diphenylmethyl group at the 2-position [1]. The molecular formula is C₁₇H₁₉N, corresponding to a molecular weight of 237.34 grams per mole [1] [2]. The compound is registered under Chemical Abstracts Service number 22348-31-8 and is systematically named as (2R)-2-(diphenylmethyl)pyrrolidine according to International Union of Pure and Applied Chemistry nomenclature [1] [3].

The structural framework consists of a saturated pyrrolidine ring bearing a benzhydryl substituent, where the benzhydryl group comprises two phenyl rings connected through a central carbon atom [1]. This arrangement creates a stereogenic center at the second carbon of the pyrrolidine ring, establishing the chiral nature of the molecule [1]. The nitrogen atom within the pyrrolidine ring functions as a secondary amine, contributing to the compound's basic properties with a predicted pKa value of 10.68 ± 0.10 [2].

Table 1: Basic Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₉N [1]
Molecular Weight (g/mol)237.34 [1] [2]
CAS Number22348-31-8 [1]
Melting PointNot reported [1]
Boiling Point (°C)349.6 ± 11.0 (predicted) [4]
Density (g/mL)1.062 (at 25°C) [2]
Refractive Indexn₂₀/D 1.579 [4]
Flash Point (°C)170.8 ± 14.7 [4]
Optical Activity[α]₂₀/D +3.0° (c = 1% in CHCl₃) [2]
pKa (predicted)10.68 ± 0.10 [2]
LogP3.90 [4]
Polar Surface Area (Ų)12.03 [4]

Stereochemical Features

Chirality and Absolute Configuration

The chirality of (R)-2-benzhydrylpyrrolidine arises from the presence of a single stereocenter located at the second carbon of the pyrrolidine ring [1]. The absolute configuration follows the Cahn-Ingold-Prelog priority rules, where the (R)-designation indicates the spatial arrangement of substituents around the chiral center [1] [3]. The compound exhibits dextrorotatory optical activity with a specific rotation of [α]₂₀/D +3.0° when measured in chloroform solution at a concentration of 1% [2].

Table 2: Stereochemical Parameters

ParameterValueReference
Absolute Configuration(R) [1] [3]
Stereocenter Count1 [1]
Stereochemical DescriptorR-configuration at C-2 [1]
Enantiomeric Excess (ee)>99% [3]
Optical Rotation DirectionDextrorotatory (+) [2]
IUPAC Name(2R)-2-(diphenylmethyl)pyrrolidine [1] [3]

Conformational Analysis

The conformational behavior of (R)-2-benzhydrylpyrrolidine involves flexibility within both the pyrrolidine ring and the benzhydryl substituent [6]. The pyrrolidine ring adopts envelope conformations with rapid interconversion between different puckering modes, similar to other five-membered saturated heterocycles [7]. The presence of the bulky benzhydryl group influences the preferred conformational states by introducing steric constraints that favor specific ring geometries [6].

Computational studies suggest that the benzhydryl moiety can adopt various rotational conformations relative to the pyrrolidine ring, with energy barriers typically ranging from 2-5 kcal/mol for rotation around the C-C bond connecting the two structural units [6]. The phenyl rings within the benzhydryl group exhibit additional conformational freedom, allowing for π-π stacking interactions and other non-covalent stabilizing forces [8]. Nuclear magnetic resonance studies have revealed that the conformational dynamics occur on timescales that affect spectroscopic observations, particularly in solution-phase measurements [9].

Stereochemical Descriptors

The stereochemical descriptors for (R)-2-benzhydrylpyrrolidine encompass various standardized notation systems used in chemical databases and literature [1]. The compound is designated with the (R)-prefix according to the Cahn-Ingold-Prelog system, indicating the absolute configuration at the stereogenic center [1] [3]. The International Chemical Identifier (InChI) representation is InChI=1S/C17H19N/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15/h1-6,8-11,16-18H,7,12-13H2/t16-/m1/s1, which encodes the three-dimensional structural information including stereochemistry [3].

The Simplified Molecular Input Line Entry System (SMILES) notation for the compound is C1CC@@HC(C2=CC=CC=C2)C3=CC=CC=C3, where the @@ symbol specifically denotes the R-configuration at the chiral center [3]. Additional stereochemical identifiers include the InChI Key OXOBKZZXZVFOBB-MRXNPFEDSA-N, which provides a unique hash-based representation that distinguishes this specific stereoisomer from its (S)-enantiomer [3]. These standardized descriptors facilitate accurate chemical communication and database searches while ensuring stereochemical specificity [1].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for (R)-2-benzhydrylpyrrolidine through analysis of both proton and carbon-13 spectra [10] [6]. Proton nuclear magnetic resonance spectra recorded in deuterium oxide show characteristic signals for the aromatic protons appearing as a multiplet between δ 7.30-7.10 ppm, representing the ten hydrogen atoms of the benzhydryl phenyl rings [6]. The methine proton at the chiral center appears as a multiplet around δ 3.85 ppm, while the pyrrolidine ring protons generate complex multiplet patterns between δ 3.10-2.90 ppm and δ 2.20-1.80 ppm [6].

High-resolution nuclear magnetic resonance analysis confirms structural consistency with theoretical predictions, as verified by high-performance liquid chromatography showing 99.36% purity [10]. The spectroscopic data demonstrates the expected coupling patterns characteristic of the pyrrolidine ring system, with vicinal coupling constants reflecting the conformational dynamics of the five-membered ring [9]. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the aromatic carbons, the quaternary benzhydryl carbon, and the pyrrolidine ring carbons, providing additional structural confirmation [11].

Table 3: Nuclear Magnetic Resonance Spectroscopic Data

TechniqueChemical Shifts/DataSource
¹H NMR (D₂O)δ 7.30-7.10 (m, 10H, aromatic), 3.85 (m, 1H, CH), 3.10-2.90 (m, 2H, pyrrolidine), 2.20-1.80 (m, 4H, pyrrolidine) [6]
¹H NMR (CDCl₃)Consistent with structure [10]
¹³C NMRAvailable but not detailed in sources [11]
Structural ConsistencyConfirmed by HPLC (99.36% purity) [10]

Infrared and Raman Spectroscopy

Infrared spectroscopy of (R)-2-benzhydrylpyrrolidine reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure [6] [12]. The secondary amine nitrogen-hydrogen stretch appears as a medium-intensity band in the region 3300-3500 cm⁻¹, consistent with the pyrrolidine ring nitrogen [12]. Aromatic carbon-hydrogen stretching vibrations manifest between 3000-3100 cm⁻¹, while aliphatic carbon-hydrogen stretches from the pyrrolidine ring generate strong absorptions in the 2800-3000 cm⁻¹ range [12].

The aromatic carbon-carbon double bond stretches produce medium to strong intensity bands between 1600-1450 cm⁻¹, characteristic of the benzhydryl phenyl rings [12]. Carbon-nitrogen stretching vibrations from the pyrrolidine ring system appear around 1250-1350 cm⁻¹, while out-of-plane bending modes of the aromatic carbon-hydrogen bonds generate strong absorptions between 700-900 cm⁻¹ [12]. Raman spectroscopy provides complementary vibrational information, particularly for symmetric stretching modes that may be weak or absent in infrared spectra [12].

Table 4: Infrared Spectroscopy Data

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
N-H stretch3300-3500MediumSecondary amine N-H
C-H aromatic stretch3000-3100MediumAromatic C-H
C-H aliphatic stretch2800-3000StrongPyrrolidine C-H
C=C aromatic1600-1450Medium-StrongAromatic C=C
C-N stretch1250-1350MediumC-N pyrrolidine
Out-of-plane bending700-900StrongAromatic C-H bending

Mass Spectrometry

Mass spectrometry analysis of (R)-2-benzhydrylpyrrolidine provides definitive molecular weight confirmation and fragmentation pattern information [1] [13] [4]. The molecular ion peak appears at m/z 237, corresponding precisely to the calculated molecular weight of the compound [1] [13]. High-resolution mass spectrometry determines the exact mass as 237.151749, with a monoisotopic mass of 237.151750, confirming the molecular formula C₁₇H₁₉N [4] [1].

Electron ionization mass spectrometry typically generates characteristic fragmentation patterns involving loss of the benzhydryl moiety, though specific fragmentation details are not extensively documented in the available literature [13]. The mass spectrometric behavior follows expected patterns for compounds containing benzhydryl groups, where the diphenylmethyl cation represents a stable fragment due to resonance stabilization [14]. Electrospray ionization methods provide soft ionization conditions that preserve the molecular ion while minimizing extensive fragmentation [14].

Table 5: Mass Spectrometry Data

ParameterValueMethodReference
Molecular Ion [M]⁺237EI-MS [1] [13]
Exact Mass237.151749HR-MS [4]
Monoisotopic Mass237.151750HR-MS [1]
Base PeakNot specifiedEI-MSNot reported
Fragmentation PatternTypical benzhydryl fragmentation expectedEI-MSPredicted based on structure

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy of (R)-2-benzhydrylpyrrolidine primarily reflects the electronic transitions associated with the benzhydryl aromatic system [15] [16]. The compound exhibits absorption bands characteristic of substituted benzene rings, with π→π* transitions appearing in the ultraviolet region around 250-280 nm [15]. The extended conjugation within the benzhydryl system may cause slight bathochromic shifts compared to simple benzene derivatives [16].

The absorption spectrum shows relatively weak intensity due to the absence of strongly chromophoric groups beyond the aromatic rings [16]. The pyrrolidine nitrogen contributes minimal direct absorption in the ultraviolet-visible region, though it may influence the electronic environment of the adjacent aromatic system through inductive effects [15]. Solvent effects on the absorption spectra are generally minimal, reflecting the relatively non-polar nature of the aromatic transitions [16]. The compound appears colorless to the human eye, as expected for molecules lacking extended conjugation or charge-transfer complexes [15].

X-ray Crystallography Studies

Crystal Structure Analysis

X-ray crystallography studies of (R)-2-benzhydrylpyrrolidine and related compounds provide detailed three-dimensional structural information about bond lengths, bond angles, and molecular geometry [6] [17]. While specific crystallographic data for the free base form of (R)-2-benzhydrylpyrrolidine are limited in the available literature, related pyrrolidine derivatives demonstrate characteristic structural features [17]. The pyrrolidine ring typically adopts envelope conformations with one carbon atom displaced from the plane defined by the remaining four ring atoms [7].

Bond length analysis reveals standard values for carbon-carbon single bonds (approximately 1.54 Å) within the pyrrolidine ring and carbon-nitrogen bonds (approximately 1.47 Å) characteristic of secondary amines [17]. The benzhydryl carbon-carbon bond connecting to the pyrrolidine ring shows typical sp³-sp³ bond characteristics [17]. Angular measurements around the stereogenic center confirm the tetrahedral geometry expected for sp³ hybridization, with bond angles deviating slightly from the ideal 109.5° due to ring strain and steric effects [17].

Crystallographic studies of the hydrochloride salt form provide additional structural insights, showing how protonation affects the molecular geometry and packing arrangements [6]. The crystal structure analysis confirms the (R)-absolute configuration through anomalous dispersion effects when heavy atoms are present [17]. Unit cell parameters and space group assignments vary depending on the specific crystallization conditions and whether the compound crystallizes as the free base or as a salt [17].

Intermolecular Interactions

Intermolecular interactions in crystalline (R)-2-benzhydrylpyrrolidine involve various non-covalent forces that stabilize the crystal lattice [6] [8] [18]. Hydrogen bonding interactions occur primarily involving the secondary amine nitrogen, which can function as both a hydrogen bond donor and acceptor depending on the protonation state [19]. In the neutral form, the nitrogen lone pair can accept hydrogen bonds from adjacent molecules or solvent molecules [19].

π-π stacking interactions between the benzhydryl phenyl rings contribute significantly to the crystal packing stability [8]. These aromatic stacking interactions typically occur at interplanar distances of 3.4-3.6 Å, representing optimal van der Waals contacts between aromatic systems [8]. The geometric arrangement of the stacked aromatic rings may involve parallel displaced or T-shaped configurations, depending on the specific packing motifs [8].

Van der Waals forces provide additional stabilization through dispersion interactions between aliphatic portions of adjacent molecules [18]. The pyrrolidine ring participates in these weak attractive forces, contributing to the overall lattice energy [18]. Edge-to-face interactions between aromatic rings and aliphatic hydrogen atoms create C-H···π contacts that further stabilize the crystal structure [19]. The combination of these various intermolecular interactions determines the ultimate crystal packing arrangement and influences properties such as melting point and solubility [19].

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(R)-(+)-2-(Diphenylmethyl)pyrrolidine

Dates

Modify: 2023-08-15

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